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Compound of Interest

Compound Name: FHT-2344

Cat. No.: B12380974

In the landscape of targeted therapies for uveal melanoma, two distinct molecules, FHT-2344
and IDE196 (darovasertib), are showing promise through different mechanisms of action. FHT-
2344, a preclinical candidate, targets the BAF chromatin remodeling complex, while IDE196, a
clinical-stage drug, inhibits protein kinase C (PKC). This guide provides an objective
comparison of their performance in uveal melanoma models based on available experimental
data, offering insights for researchers and drug development professionals.

Mechanism of Action: Targeting Different Nodes in
Uveal Melanoma Pathogenesis

FHT-2344: Epigenetic Regulation Through BAF Inhibition

FHT-2344 is a potent and selective inhibitor of the SMARCA2 and SMARCA4 ATPases, the
core catalytic subunits of the BAF (mSWI/SNF) chromatin remodeling complex. In uveal
melanoma, the BAF complex plays a crucial role in maintaining the expression of key lineage-
specific transcription factors, such as SOX10 and MITF, which are essential for tumor cell
proliferation and survival. By inhibiting the ATPase activity of SMARCA2/4, FHT-2344 alters
chromatin accessibility at enhancer regions, leading to reduced occupancy of these master
transcription factors and subsequent downregulation of their target genes. This ultimately
triggers cell cycle arrest and apoptosis in uveal melanoma cells.

IDE196 (Darovasertib): Disrupting GNAQ/GNA11 Signaling via PKC Inhibition
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A significant majority of uveal melanomas are driven by activating mutations in the GNAQ or
GNAL11 genes. These mutations lead to the constitutive activation of the Protein Kinase C
(PKC) signaling pathway, which in turn promotes cell growth and proliferation through
downstream effectors like the MAPK pathway. IDE196 is a selective inhibitor of PKC, directly
targeting this key oncogenic driver. By blocking PKC, IDE196 aims to halt the aberrant
signaling cascade and induce tumor cell death.

Preclinical Performance: A Look at the In Vitro and
In Vivo Data

While direct head-to-head preclinical studies are limited, available data for FHT-2344 and a
related compound, FHT-1015, demonstrate potent anti-tumor activity in uveal melanoma
models. IDE196 has also been evaluated in preclinical settings, leading to its advancement into
clinical trials.

In Vitro Efficacy
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Note: FHT-1015 is a tool compound from the same series as FHT-2344 with similar in vitro

activity but lacks favorable in vivo properties.

In Vivo Efficacy in Uveal Melanoma Xenograft Models
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FHT-2344 has demonstrated significant dose-dependent anti-tumor activity in a uveal
melanoma xenograft mouse model.

Compound Model Dosing Key Findings Reference
92-1 UM cell line ) 25% Tumor
_ 2.2 mg/kg daily o
FHT-2344 xenograft in nude (oral) Growth Inhibition
ora
mice (TGI)

6.7 mg/kg dail
9 y 92% TGl
(oral)

20 mg/kg daily Tumor
(oral) regression

The in vivo efficacy of FHT-2344 correlated with the suppression of the transcription factor
SOX10 in the tumor tissue. The treatment was well-tolerated with no significant body weight
loss in the animals.

Clinical Performance: IDE196 in Metastatic Uveal
Melanoma

IDE196 has advanced to clinical trials, showing promising results in patients with metastatic
uveal melanoma (MUM), a population with a high unmet medical need.
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Trial Phase

Treatment

Patient
Population

Key Efficacy
Data

Reference

Phase 1/2

IDE196
Monotherapy

Predominantly
2L/3L and
heavily pre-
treated MUM

1-Year Overall
Survival (0S)
Rate: 57%
Median OS: 13.2

months

Phase 1/2

IDE196 +

Crizotinib

Heavily pre-
treated MUM

Disease Control
Rate (DCR):
100% (16/16
patients showed
tumor shrinkage)
Overall
Response Rate
(ORR): 31%
(confirmed
Partial

Response)

Phase 2

IDE196 +

Crizotinib

First-line MUM
(HLA-A*02:01

negative)

Confirmed ORR:
45% (in patients
receiving 300 mg
IDE196 BID +
200 mg crizotinib
BID)

Phase 2

IDE196 +

Binimetinib

MUM

2 partial
responses out of
9 evaluable
patients (22%)

The combination of IDE196 with the c-MET inhibitor crizotinib is based on the rationale that c-

MET signaling can be a resistance mechanism to PKC inhibition.

Experimental Protocols
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FHT-2344 In Vivo Xenograft Study

e Animal Model: 6-7 week old female nude mice.
e Cell Line: 92-1 uveal melanoma cells were xenografted into the mice.

o Treatment: Mice were dosed daily with FHT-2344 via oral gavage at concentrations of 2.2,
6.7, and 20 mg/kg, or with a vehicle control.

e Duration: The study was conducted for 21 days.

e Endpoints: Tumor volume was measured to determine tumor growth inhibition and
regression. Animal body weight was monitored to assess tolerability. Pharmacodynamic
biomarkers, such as SOX10 expression in the tumor, were also analyzed.

IDE196 Clinical Trial (Phase 2, IDE196 + Crizotinib)

o Trial Design: A multicenter, open-label Phase 2 basket trial (NCT03947385) evaluating the
safety and antitumor activity of darovasertib in patients with solid tumors harboring GNAQ or
GNAL11 mutations.

» Patient Population: Patients with metastatic uveal melanoma, including a cohort for first-line
treatment. Key inclusion criteria included measurable disease and an ECOG performance
status of O or 1.

o Treatment: Patients received IDE196 (darovasertib) at a dose of 300 mg twice daily in
combination with crizotinib at a dose of 200 mg twice daily.

o Endpoints: The primary endpoint was Overall Response Rate (ORR) determined by RECIST
v1.1 criteria. Other endpoints included Disease Control Rate (DCR) and Progression-Free
Survival (PFS).

Visualizing the Pathways and Processes
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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